

Benchmarking Calcium Telluride: A Comparative Guide for Infrared Photodetector Performance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium telluride*

Cat. No.: *B079202*

[Get Quote](#)

For Immediate Release

A Comprehensive Analysis of **Calcium Telluride**'s Potential in Infrared Photodetection Reveals Promising Avenues for Future Research

This guide provides a comparative benchmark of **Calcium Telluride** (CaTe) against established infrared photodetector materials, including Mercury Cadmium Telluride (HgCdTe), Indium Antimonide (InSb), and Lead Sulfide (PbS). While research into CaTe for infrared photodetection is still emerging, this analysis, based on available data and theoretical potential, offers valuable insights for researchers, scientists, and professionals in drug development and other fields requiring sensitive infrared detection.

Performance Comparison of Infrared Photodetector Materials

The performance of an infrared photodetector is primarily evaluated by its specific detectivity (D^*), responsivity (R), and response time. The following table summarizes the typical performance metrics for CaTe and its alternatives. It is important to note that the data for CaTe is limited and represents values from initial studies, highlighting the need for further experimental validation.

Material System	Wavelength Range (μm)	Operating Temperature (K)	Typical Detectivity (D*) (Jones: cm·Hz ^{1/2} /W)	Typical Responsivity (R) (A/W)	Typical Response Time
Calcium Telluride (CaTe)	Mid-Infrared (potential)[1]	Room Temperature (potential)	Data Not Available	Data Not Available	Data Not Available
Mercury Cadmium Telluride (HgCdTe)	1 - 25[2]	77 - 300	> 1 x 10 ¹⁰ [2]	1 - 10	ns to μs
Indium Antimonide (InSb)	1 - 5.5[3]	77	> 1 x 10 ¹¹	1 - 5	< 1 μs
Lead Sulfide (PbS)	1 - 3.3[4]	77 - 300	1 x 10 ¹⁰ - 1 x 10 ¹¹	0.1 - 1	μs to ms[5]

Note: Performance metrics can vary significantly based on device architecture, fabrication methods, and operating conditions.

Experimental Protocols for Photodetector Characterization

Accurate benchmarking of photodetector performance relies on standardized experimental protocols. The following sections detail the methodologies for measuring key performance parameters.

Detectivity (D) Measurement*

Specific detectivity is a primary figure of merit that indicates the ability of a detector to discern a weak signal from noise. It is calculated using the following formula:

$$D^* = (A * \Delta f)^{1/2} / NEP$$

where A is the detector's photosensitive area, Δf is the measurement bandwidth, and NEP is the Noise Equivalent Power.

Experimental Setup:

A standard setup for D^* measurement includes a calibrated blackbody radiation source, a mechanical chopper, the photodetector under test, a low-noise current preamplifier, and a lock-in amplifier.

Procedure:

- The blackbody source is set to a known temperature and its radiation is modulated by the mechanical chopper at a specific frequency.
- The incident power on the detector is calculated based on the blackbody temperature, the distance to the detector, and the aperture sizes.
- The root-mean-square (RMS) value of the signal voltage (V_s) from the detector is measured using the lock-in amplifier.
- The RMS value of the noise voltage (V_n) is measured in the absence of the optical signal, within a defined bandwidth (Δf).
- The responsivity (R) is calculated as V_s divided by the incident power.
- The Noise Equivalent Power (NEP) is determined by dividing the noise voltage (V_n) by the responsivity (R).
- Finally, D^* is calculated using the formula above.

Responsivity (R) Measurement

Responsivity is the measure of the electrical output of the detector per unit of incident optical power.

Experimental Setup:

The setup consists of a monochromatic light source (e.g., a laser or a monochromator with a broadband lamp), an optical power meter, the photodetector, and a precision current or voltage meter.

Procedure:

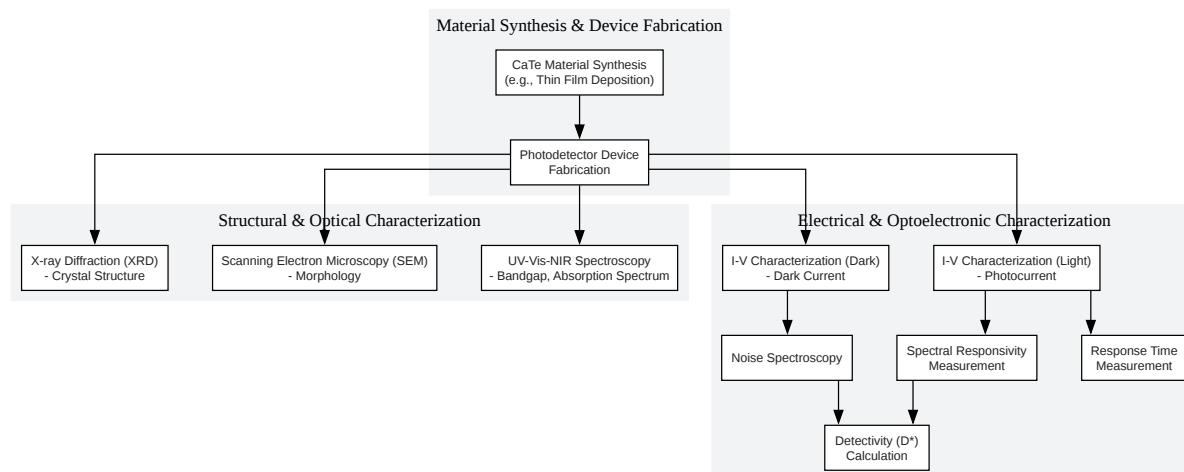
- The wavelength of the monochromatic light source is selected.
- The optical power of the incident light (P_{in}) is measured at the position of the photodetector using the calibrated optical power meter.
- The photodetector is then placed in the light path, and the resulting photocurrent (I_{ph}) or photovoltage (V_{ph}) is measured.
- The responsivity is calculated as $R = I_{ph} / P_{in}$ (for current responsivity) or $R = V_{ph} / P_{in}$ (for voltage responsivity).
- This measurement is repeated for a range of wavelengths to obtain the spectral responsivity of the detector.^[6]

Response Time Measurement

Response time characterizes how quickly a detector can respond to a change in optical input, typically defined by the rise time (time to go from 10% to 90% of the final output) and fall time (time to go from 90% to 10% of the initial output).

Experimental Setup:

A pulsed laser or a fast-switching LED is used as the light source. The photodetector is connected to a high-speed oscilloscope.


Procedure:

- The pulsed light source is directed onto the active area of the photodetector.
- The output signal from the photodetector is displayed on the high-speed oscilloscope.

- The rise time and fall time of the output pulse are measured directly from the oscilloscope trace.[7]

Experimental Workflow for Infrared Photodetector Characterization

The following diagram illustrates the typical workflow for the complete characterization of a novel infrared photodetector material like **Calcium Telluride**.

[Click to download full resolution via product page](#)

Experimental workflow for photodetector characterization.

Concluding Remarks

Calcium Telluride shows potential as a material for infrared photodetectors, particularly for room temperature applications. However, the current body of research is limited, and extensive experimental work is required to fully characterize its performance and validate its suitability for various applications. This guide serves as a foundational document to direct future research efforts and provide a framework for the comparative evaluation of CaTe against established technologies. Further investigation into optimizing material synthesis and device fabrication processes is crucial to unlock the full potential of **Calcium Telluride** in the field of infrared photodetection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA6472 Calcium Telluride Powder CaTe (CAS 12013-57-9) | UK Supplier [samaterials.co.uk]
- 2. InfraRed Associates, Inc. Infrared Detectors & Accessories - HgCdTe(MCT) Detectors [irassociates.com]
- 3. photonics.com [photonics.com]
- 4. PbS Detectors [lasercomponents.com]
- 5. Optimum Utilization of Lead Sulfide Infrared Detectors under Diverse Operating Conditions [opg.optica.org]
- 6. How to Measure Responsivity of Photodetector? - NEON [neoncq.com]
- 7. picotech.com [picotech.com]
- To cite this document: BenchChem. [Benchmarking Calcium Telluride: A Comparative Guide for Infrared Photodetector Performance]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079202#benchmarking-the-performance-of-calcium-telluride-in-infrared-photodetectors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com